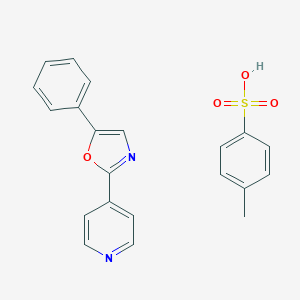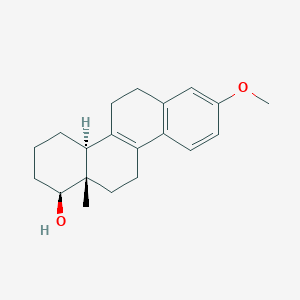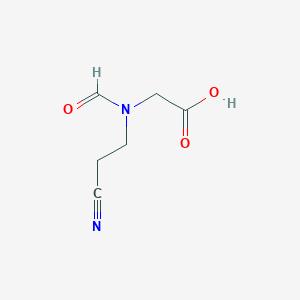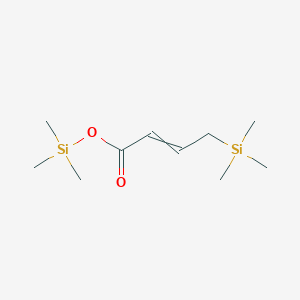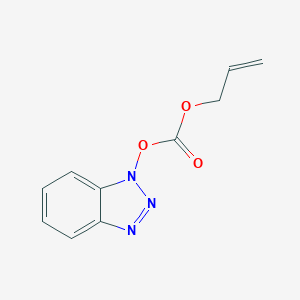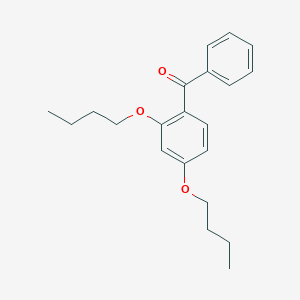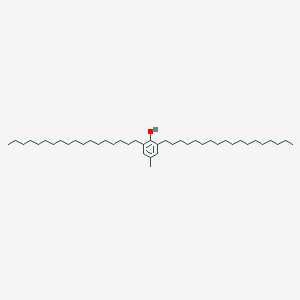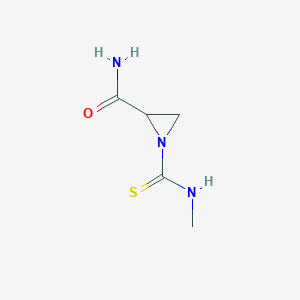
Reactive orange
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((4-(7-Acetamido-1-hydroxy-3-sulfo-2-naphthylazo)phenyl)sulfonyl)ethyl sulfate is a complex organic compound with a molecular formula of C20H19N3O11S3 and a molecular weight of 573.6 g/mol. This compound is known for its vibrant color and is often used in various industrial applications, including dyes and pigments.
准备方法
The synthesis of 2-((4-(7-Acetamido-1-hydroxy-3-sulfo-2-naphthylazo)phenyl)sulfonyl)ethyl sulfate involves multiple steps, including diazotization, coupling, and sulfonation reactions. The process typically starts with the diazotization of 7-acetamido-1-hydroxy-3-sulfo-2-naphthylamine, followed by coupling with 4-aminobenzenesulfonic acid. The final step involves the sulfonation of the resulting compound with ethyl sulfate.
化学反应分析
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different sulfonated derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: It can undergo substitution reactions, particularly at the sulfonyl and azo groups.
Common reagents used in these reactions include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
2-((4-(7-Acetamido-1-hydroxy-3-sulfo-2-naphthylazo)phenyl)sulfonyl)ethyl sulfate has a wide range of scientific research applications:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Widely used in the production of dyes and pigments.
作用机制
The mechanism of action of this compound involves its interaction with various molecular targets, including enzymes and receptors. The sulfonyl and azo groups play a crucial role in its binding affinity and specificity. The pathways involved often include oxidative and reductive processes that modify the compound’s structure and activity.
相似化合物的比较
Similar compounds include other sulfonated azo dyes and pigments. For example:
- 6-(Acetylamino)-4-hydroxy-3-[2-[4-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]diazenyl]-2-naphthalenesulfonic acid .
- 2-Hydroxy-1-(2-hydroxy-4-sulfo-1-naphthylazo)-3-naphthoic acid .
Compared to these compounds, 2-((4-(7-Acetamido-1-hydroxy-3-sulfo-2-naphthylazo)phenyl)sulfonyl)ethyl sulfate is unique due to its specific structural features and the presence of both acetamido and sulfonyl groups, which enhance its reactivity and application potential.
属性
CAS 编号 |
109603-48-7 |
|---|---|
分子式 |
C20H19N3O11S3 |
分子量 |
573.6 g/mol |
IUPAC 名称 |
6-acetamido-4-hydroxy-3-[[4-(2-sulfooxyethylsulfonyl)phenyl]diazenyl]naphthalene-2-sulfonic acid |
InChI |
InChI=1S/C20H19N3O11S3/c1-12(24)21-15-3-2-13-10-18(36(28,29)30)19(20(25)17(13)11-15)23-22-14-4-6-16(7-5-14)35(26,27)9-8-34-37(31,32)33/h2-7,10-11,25H,8-9H2,1H3,(H,21,24)(H,28,29,30)(H,31,32,33) |
InChI 键 |
NZIUUYVTBDHFPN-FCDQGJHFSA-N |
SMILES |
CC(=O)NC1=CC2=C(C(=C(C=C2C=C1)S(=O)(=O)O)N=NC3=CC=C(C=C3)S(=O)(=O)CCOS(=O)(=O)O)O |
手性 SMILES |
CC(=O)NC1=CC2=C(C=C1)C=C(/C(=N\NC3=CC=C(C=C3)S(=O)(=O)CCOS(=O)(=O)O)/C2=O)S(=O)(=O)O |
规范 SMILES |
CC(=O)NC1=CC2=C(C(=C(C=C2C=C1)S(=O)(=O)O)N=NC3=CC=C(C=C3)S(=O)(=O)CCOS(=O)(=O)O)O |
同义词 |
2-((4-(7-acetamido-1-hydroxy-3-sulfo-2-naphthylazo)phenyl)sulfonyl)ethyl sulfate reactive orange |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







